molecular formula C8H6N2O3 B1587634 3-Methoxy-5-nitrobenzonitrile CAS No. 33224-19-0

3-Methoxy-5-nitrobenzonitrile

Cat. No. B1587634
CAS RN: 33224-19-0
M. Wt: 178.14 g/mol
InChI Key: IULAXWUZAPAHIH-UHFFFAOYSA-N
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Description

3-Methoxy-5-nitrobenzonitrile is a chemical compound with the molecular formula C8H6N2O3 . It has been used in the synthesis of new organic pigments .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-5-nitrobenzonitrile is represented by the formula C8H6N2O3 . The molecular weight is 178.14 g/mol .


Physical And Chemical Properties Analysis

3-Methoxy-5-nitrobenzonitrile is a clear colourless to light yellow liquid . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

However, it’s worth noting that compounds with similar structures, such as benzamides, have been widely used in medical, industrial, biological and potential drug industries . They have been used for the treatment of cancer, hypercholesterolemia, and other conditions, as well as in the plastic, rubber, paper, and agriculture industries .

    Building Blocks in Biochemical Reagents

    A similar compound, “3-Fluoro-5-methoxy-4-nitrobenzonitrile”, is listed as a building block in biochemical reagents . Building blocks are often used in the synthesis of more complex molecules in various fields of research.

    Organic Building Blocks

    “3-Methoxybenzonitrile” is listed as an organic building block . Organic building blocks are often used in organic synthesis, which can span multiple scientific fields including medicinal chemistry, materials science, and agriculture.

    Synthesis of New Organic Pigments

    “3-Methoxybenzonitrile” has been used in the synthesis of new organic pigments, which were evaluated as the active medium of the solid-state dye laser . This suggests potential applications in the field of optoelectronics or laser technology.

properties

IUPAC Name

3-methoxy-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-13-8-3-6(5-9)2-7(4-8)10(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULAXWUZAPAHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401402
Record name 3-methoxy-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-5-nitrobenzonitrile

CAS RN

33224-19-0
Record name 3-Methoxy-5-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33224-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methoxy-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AJ Herlt, JJ Kibby, RW Rickards - Australian Journal of Chemistry, 1981 - CSIRO Publishing
… Introduction of isotope was now effected in > 90 % yield by displacement of either halide with cuprous [13C]- or [14C]-cyanide to give labelled 3-methoxy-5-nitrobenzonitrile (14). …
Number of citations: 36 www.publish.csiro.au
A Egorova, E Kazakova, B Jahn, S Ekins… - European journal of …, 2020 - Elsevier
… 4-Hydroxy-3-methoxy-5-nitrobenzonitrile 1i was synthesized by nitration of 4-hydroxy-3-methoxybenzonitrile 1e [30]. 4-Hydroxy-3-nitrobenzonitrile 1f was obtained by nitration of 4-…
Number of citations: 33 www.sciencedirect.com
RK Norris, S Sternhell - Australian Journal of Chemistry, 1969 - CSIRO Publishing
The preparation and physical properties of 27 compounds in the title series are described. Tautomerism, syn-anti isomerism, NMR parameters, and the mechanism of isomerization are …
Number of citations: 22 www.publish.csiro.au
SWAN LEE - 1983 - search.proquest.com
Part I. Studies on a Red Pigment from Streptomyces. The mechanism of antibiotic biosynthesis was examined via chemical/biochemical studies on mutants blocked along the …
Number of citations: 2 search.proquest.com
AL Staley - 1990 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS The most advanced technology has been used to photograph and reproduce this manuscript from the microfilm master. …
Number of citations: 6 search.proquest.com
Z Song, X Wang, Y Zhang, W Gu, A Shen… - Journal of Medicinal …, 2021 - ACS Publications
Activation of the stimulator of interferon gene (STING) has emerged as an exciting immuno-oncology therapeutic strategy; however, the first-generation STING agonists, cyclic …
Number of citations: 20 pubs.acs.org
M Potgieter - 1983 - search.proquest.com
The formation of the mC (, 7) N units of geldanamycin and pactamycin via the shikimate pathway was studied.{('13) C (, 6)} glucose was used to determine the incorporation of intact …
Number of citations: 8 search.proquest.com

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